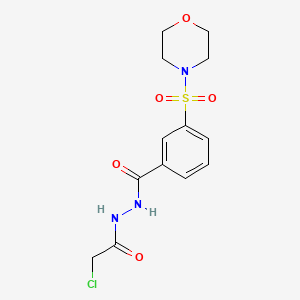

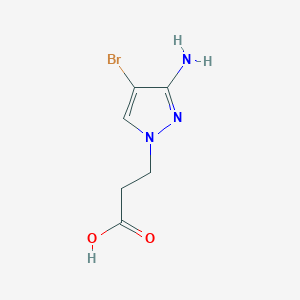

2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

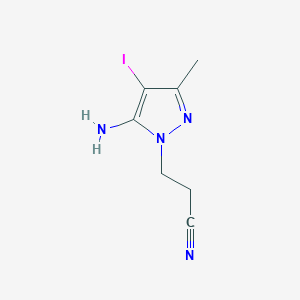

2-Chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as 2C-FQE, is a synthetic derivative of the naturally occurring compound quinoline. It is a member of the class of compounds known as fluorinated quinolines, which are known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. 2C-FQE has been studied for its potential use in scientific research applications, such as drug discovery and development, as well as in laboratory experiments.

Applications De Recherche Scientifique

1. Cancer Research and Therapy

The compound has shown potential in cancer research, specifically in enhancing the effectiveness of cancer treatments. For example, a study demonstrated that certain chloroquine analogs, including compounds related to 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, can significantly sensitize tumor cell killing when combined with Akt inhibitors, which are cancer treatment drugs. This combination was effective on human breast cancer cell lines and showed minimal cytotoxicity to non-cancer cells, indicating its potential as a cancer-specific treatment (Hu, Solomon, Cañó, & Lee, 2009).

2. Synthesis and Structural Analysis

The compound has been utilized in the synthesis and structural analysis of various chemicals. For instance, research has been conducted on the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, leading to the formation of compounds including N-tert-butoxycarbonyl-8-fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline (Berger & Kerly, 1993).

3. Antimicrobial Research

Studies have been conducted on the synthesis and antimicrobial activity of novel compounds derived from 2-chloroquinoline, which includes the this compound structure. These studies found that some derivatives exhibited significant antimicrobial activity, suggesting their potential use as antimicrobial agents (Ansari & Khan, 2017).

4. Sensor Development

The compound has been used in the development of sensors. A study designed a colorimetric fluorescent chemosensor based on pyrazoline, which includes a structure similar to this compound, for the selective detection of Zn2+ ions. This sensor demonstrated potential in live cell imaging (Kasirajan et al., 2017).

Propriétés

IUPAC Name |

2-chloro-1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO/c12-7-10(15)14-6-2-4-8-3-1-5-9(13)11(8)14/h1,3,5H,2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFJAHBKYAKGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)

![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)

![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)